molecular formula C8H8FNO B2936341 3-(5-Fluoropyridin-3-yl)propanal CAS No. 1343065-19-9

3-(5-Fluoropyridin-3-yl)propanal

Cat. No.: B2936341
CAS No.: 1343065-19-9
M. Wt: 153.156
InChI Key: CNLWYIRATNXKGR-UHFFFAOYSA-N
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Safety and Hazards

The safety information for 3-(5-Fluoropyridin-3-yl)propanal includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of a fluorinated pyridine precursor with a suitable aldehyde . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for 3-(5-Fluoropyridin-3-yl)propanal are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propanal depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoropyridin-3-yl)propanal
  • 3-(3-Fluoropyridin-2-yl)propanal
  • 3-(2-Fluoropyridin-4-yl)propanal

Uniqueness

3-(5-Fluoropyridin-3-yl)propanal is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions compared to its isomers .

Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLWYIRATNXKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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